molecular formula C21H18N4O3S B14133301 Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate

Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate

Cat. No.: B14133301
M. Wt: 406.5 g/mol
InChI Key: OUDRVKHEDWPQCK-UHFFFAOYSA-N
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Description

Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application, but common pathways include inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a][1,3,5]triazinone core with a thioether and benzoate group makes it particularly versatile for various applications.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 4-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C21H18N4O3S/c1-13-17(15-6-4-3-5-7-15)18-22-20(23-21(27)25(18)24-13)29-12-14-8-10-16(11-9-14)19(26)28-2/h3-11H,12H2,1-2H3,(H,22,23,27)

InChI Key

OUDRVKHEDWPQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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